molecular formula C6H4FNaO2S B7724997 sodium;4-fluorobenzenesulfinate

sodium;4-fluorobenzenesulfinate

Cat. No.: B7724997
M. Wt: 182.15 g/mol
InChI Key: VDDUCRSPMBZLMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-fluorobenzenesulfinate is an organic compound with the molecular formula C6H4FNaO2S. It is a white to off-white crystalline solid that is soluble in water, alcohol, and ether. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-fluorobenzenesulfinate can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions. The general reaction is as follows: [ \text{C}_6\text{H}_4\text{FSO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_6\text{H}_4\text{FNaO}_2\text{S} + \text{NaCl} ]

Industrial Production Methods: In industrial settings, the production of sodium 4-fluorobenzenesulfinate involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and filtration to remove impurities .

Types of Reactions:

    Oxidation: Sodium 4-fluorobenzenesulfinate can undergo oxidation reactions to form sulfonic acids.

    Reduction: It can be reduced to form thiols or sulfides.

    Substitution: This compound is often used in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as zinc dust and sulfuric acid are used.

    Substitution: Reactions typically occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

Synthetic Applications

Sodium 4-fluorobenzenesulfinate serves as a crucial building block in the synthesis of various organosulfur compounds. The following table summarizes some key synthetic applications:

Application Description References
Sulfonylation Reactions Acts as a sulfonylating agent to introduce sulfonyl groups into organic molecules.
Synthesis of Thiosulfonates Utilized in the preparation of thiosulfonates through S–S bond formation.
Preparation of Sulfonamides Involved in the synthesis of sulfonamides, which are important in medicinal chemistry.
Electrochemical Transformations Used in electrochemical processes for carbon-sulfur bond formation, enhancing reaction efficiency.
Multicomponent Reactions Facilitates complex reactions involving multiple components, leading to diverse product formation.

Pharmaceutical Applications

Sodium 4-fluorobenzenesulfinate has been investigated for its role in modifying pharmaceutical compounds. A notable study demonstrated its use in the late-stage modification of hydralazine, a common antihypertensive drug, showcasing its potential to enhance drug efficacy and selectivity .

Development of Antiradiation Drugs

Research has highlighted the synthesis of disulfide-derived sodium sulfinates, including sodium 4-fluorobenzenesulfinate, as promising candidates for antiradiation therapies at low doses with minimal toxicity. These compounds exhibited significant biological activity and stability .

Photocatalytic Applications

Recent advancements have shown that sodium sulfinates can be employed in photocatalytic reactions for carbon-sulfur bond formation, opening new pathways for synthesizing complex sulfur-containing compounds under mild conditions .

Mechanism of Action

The mechanism of action of sodium 4-fluorobenzenesulfinate involves its role as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium 4-methylbenzenesulfinate
  • Sodium 4-chlorobenzenesulfinate

Comparison: Sodium 4-fluorobenzenesulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its non-fluorinated counterparts. The fluorine atom also enhances the compound’s stability and resistance to degradation .

Properties

IUPAC Name

sodium;4-fluorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDUCRSPMBZLMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.